4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-14(2,13(16)17)8-12(15)19-9-10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDSPKVADVFSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OCC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid can be achieved through the esterification of 2,2-Dimethylsuccinic acid with 4-methoxybenzyl alcohol . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-Dimethylsuccinic acid.
Reduction: Formation of 2,2-Dimethylsuccinic alcohol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid is a versatile compound with applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials science research.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2,2-Dimethylsuccinic acid, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular functions.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table compares 4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid with structurally related compounds, emphasizing substituents, molecular weights, and functional groups:
Key Differences and Challenges
- Solubility and Reactivity: The methyl ester in 4-(4-chlorophenyl)-4-oxobutanoic acid methyl ester improves solubility in organic solvents compared to carboxylic acid analogs .
- Synthetic Complexity :
- The tert-butoxycarbonyl (Boc) group in introduces protective group chemistry challenges, whereas the target compound’s methoxyphenylmethoxy group may require orthogonal deprotection strategies.
Biological Activity
4-[(4-Methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid, also known as 4-methoxy-2,2-dimethyl-4-oxobutanoic acid, is a compound with significant potential in medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's IUPAC name is 4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid. It has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H18O5 |
| Molecular Weight | 278.29 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 419.5 °C |
| Melting Point | 148-150 °C |
| Flash Point | 167.5 °C |
The biological activity of 4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The ester group in the compound can undergo hydrolysis to release active metabolites that participate in various biochemical processes.
Key Mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic rates and pathways.
- Cellular Signaling : It can interact with cellular receptors, affecting signal transduction pathways that regulate cell growth and differentiation.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which may contribute to its protective effects against oxidative stress.
Antimicrobial Activity
Research has indicated that 4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Studies have explored the compound's potential as an anticancer agent. It has shown promise in inhibiting the proliferation of cancer cells in various types of tumors through apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antimicrobial Effects : A study conducted on the antibacterial efficacy of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.
- Anticancer Research : In a recent study published in a peer-reviewed journal, the compound was tested on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at doses above 25 µM, suggesting its potential as a therapeutic agent for breast cancer treatment.
Q & A
Q. What are the optimal synthetic routes for 4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including etherification of the methoxyphenyl group and esterification/oxidation of the butanoic acid backbone. A common approach is to start with 4-methoxyphenyl methanol, which undergoes alkylation with a dimethyl-substituted oxobutanoic acid precursor. Reaction conditions such as temperature (e.g., 60–80°C for 6–12 hours) and catalysts (e.g., p-toluenesulfonic acid for ester formation) significantly affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Analytical methods include:
- ¹H NMR : Key signals include δ 3.68 (s, OCH₃), δ 2.60–2.80 (m, CH₂ groups), and δ 1.20–1.40 (s, dimethyl groups). Methanol residues (δ ~3.3–3.5) must be absent to confirm dryness .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 280.12 for C₁₄H₁₈O₅) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol forms) or residual solvents. Strategies include:
- Deuterated solvent exchange : Use D₂O to identify exchangeable protons in enolic structures.
- Variable-temperature NMR : Detect dynamic equilibria (e.g., rotational barriers in methoxy groups) .
- DFT calculations : Compare computed and experimental spectra to validate assignments .
Q. How do steric effects from the 2,2-dimethyl group influence reactivity in nucleophilic acyl substitutions?
The dimethyl groups hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates in ester hydrolysis or amide formation. Kinetic studies (e.g., pseudo-first-order conditions) show a 30–50% decrease in rate compared to non-methylated analogs. Steric parameters (e.g., Taft’s Eₛ) correlate with substituent bulk .
Q. What are the challenges in designing stable prodrugs from this compound, and how can they be mitigated?
The labile β-ketoacid moiety is prone to decarboxylation under physiological pH. Solutions include:
- Ester prodrugs : Convert the carboxylic acid to methyl/ethyl esters, improving stability (t₁/₂ increases from 2 hours to >24 hours in PBS pH 7.4) .
- Co-crystallization : Use co-formers (e.g., L-arginine) to stabilize the crystalline form .
Methodological Considerations
Q. How should researchers handle discrepancies in reported biological activities of derivatives?
Contradictions in IC₅₀ values (e.g., enzyme inhibition) may stem from assay conditions (e.g., buffer ionic strength, DMSO concentration). Standardize protocols:
- Use <1% DMSO to avoid solvent interference.
- Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. fluorometric enzyme assays) .
Q. What computational tools are recommended for predicting the compound’s metabolic pathways?
- SwissADME : Predicts Phase I/II metabolism sites (e.g., demethylation of the methoxy group).
- GLORYx : Identifies potential glutathione adducts from reactive intermediates .
Safety and Handling
Q. What precautions are critical when working with reactive intermediates in its synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
